![molecular formula C19H19N7O2S2 B2758695 6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole CAS No. 1251692-27-9](/img/structure/B2758695.png)
6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazole, pyridazine, piperazine, sulfonyl, and benzo[d]thiazole . It’s part of a class of compounds that have shown potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound is likely to be planar or near-planar, as suggested by the structure of a related compound .Chemical Reactions Analysis
The compound, due to its multiple functional groups, is likely to undergo a variety of chemical reactions. For instance, a related compound reacted with potassium thiocyanate in hydrochloric acid .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antitubercular Activity
Pyrazolo [3,4-b]pyridines, a class of compounds to which our compound belongs, are known for their antitubercular properties .
Anxiolytic Properties
These compounds also exhibit anxiolytic effects, making them potential candidates for the treatment of anxiety disorders .
Antiviral Activity
The antiviral properties of these compounds make them useful in the development of new antiviral drugs .
Hypnotic Effects
These compounds are known to induce hypnotic effects, which could be harnessed for the development of new sleep aids .
Inhibitors of Xanthine Oxidases
These compounds have been found to inhibit xanthine oxidases, enzymes involved in purine metabolism .
Analgesic Properties
The analgesic properties of these compounds could be utilized in the development of new pain relief medications .
Treatment of Alzheimer’s Disease
These compounds have shown promise in the treatment of Alzheimer’s disease .
Inhibition of Glycogen Synthase Kinase-3
These compounds are also promising for inhibition of glycogen synthase kinase-3, an enzyme involved in energy metabolism and neuronal cell development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolylpyridazine derivatives, which have been found to exhibit a wide spectrum of biological activity . .
Mode of Action
Pyrazolylpyridazine derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the broad biological activity of pyrazolylpyridazine derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with pyrazolylpyridazine derivatives, the effects could be diverse depending on the specific targets and pathways involved .
properties
IUPAC Name |
2-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S2/c1-14-21-16-4-3-15(13-17(16)29-14)30(27,28)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-2-7-20-26/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRPWPZWRPLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole |
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